Piperidin-2-ylmethylN-ethyl-N-methylcarbamate
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Overview
Description
Piperidin-2-ylmethylN-ethyl-N-methylcarbamate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethylN-ethyl-N-methylcarbamate typically involves the reaction of piperidine with ethyl isocyanate and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylN-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Piperidin-2-ylmethylN-ethyl-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylN-ethyl-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-2-ylmethylN-ethylcarbamate
- Piperidin-2-ylmethylN-methylcarbamate
- Piperidin-2-ylmethylN-ethylcarbamate hydrochloride
Uniqueness
Piperidin-2-ylmethylN-ethyl-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of piperidine and carbamate moieties makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(2)10(13)14-8-9-6-4-5-7-11-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
GMCXPAMZGGPINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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